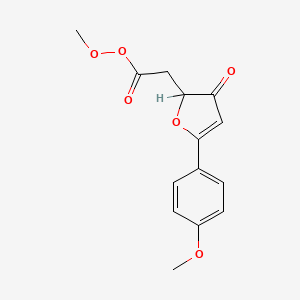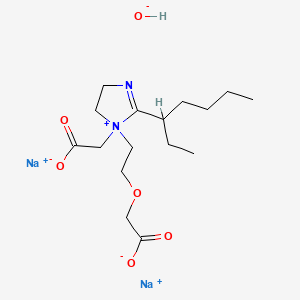
Disodium 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-2-(1-ethylpentyl)-4,5-dihydro-1H-imidazolium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-2-(1-ethylpentyl)-4,5-dihydro-1H-imidazolium hydroxide is a complex organic compound with potential applications in various fields. This compound features a unique imidazolium core, which is often associated with ionic liquids and other specialized chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-2-(1-ethylpentyl)-4,5-dihydro-1H-imidazolium hydroxide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Disodium 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-2-(1-ethylpentyl)-4,5-dihydro-1H-imidazolium hydroxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or catalyst in organic synthesis.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Utilized in the production of specialized materials or as an additive in industrial processes.
Mechanism of Action
The mechanism of action of Disodium 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-2-(1-ethylpentyl)-4,5-dihydro-1H-imidazolium hydroxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Disodium 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-2-(1-ethylpentyl)-4,5-dihydro-1H-imidazolium chloride
- Disodium 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-2-(1-ethylpentyl)-4,5-dihydro-1H-imidazolium bromide
Uniqueness
Disodium 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-2-(1-ethylpentyl)-4,5-dihydro-1H-imidazolium hydroxide is unique due to its specific functional groups and the presence of the disodium salt. This uniqueness may confer specific properties such as solubility, reactivity, and biological activity that distinguish it from similar compounds.
Properties
CAS No. |
94158-77-7 |
|---|---|
Molecular Formula |
C16H28N2Na2O6 |
Molecular Weight |
390.38 g/mol |
IUPAC Name |
disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptan-3-yl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C16H28N2O5.2Na.H2O/c1-3-5-6-13(4-2)16-17-7-8-18(16,11-14(19)20)9-10-23-12-15(21)22;;;/h13H,3-12H2,1-2H3,(H-,19,20,21,22);;;1H2/q;2*+1;/p-2 |
InChI Key |
YEILAPRIDAKPAE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C1=NCC[N+]1(CCOCC(=O)[O-])CC(=O)[O-].[OH-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
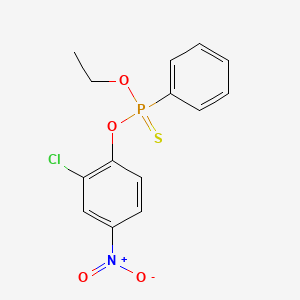
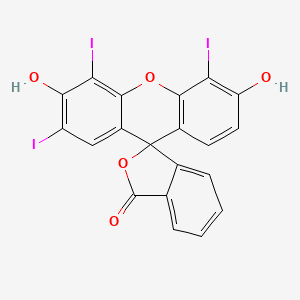

![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)
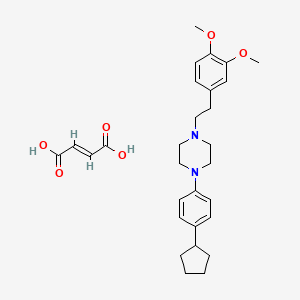
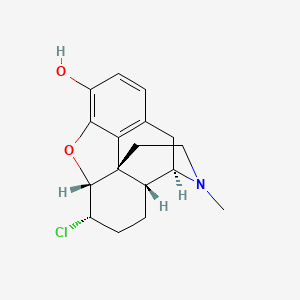

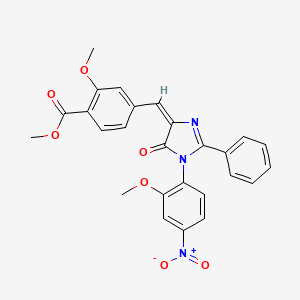
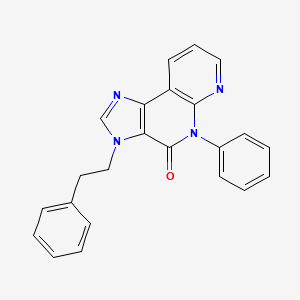
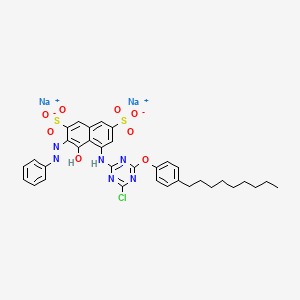
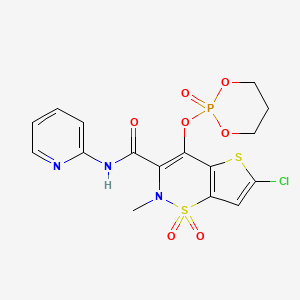
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)
